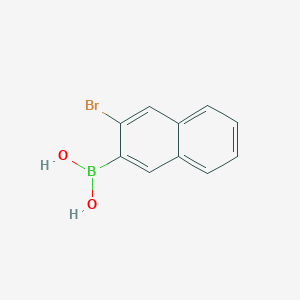

(3-Bromonaphthalen-2-yl)boronic acid

Vue d'ensemble

Description

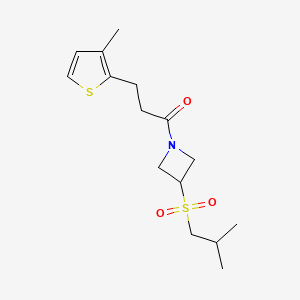

“(3-Bromonaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1301205-62-8 . It has a molecular weight of 250.89 and its IUPAC name is 3-bromo-2-naphthylboronic acid . This compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular formula of “(3-Bromonaphthalen-2-yl)boronic acid” is C10H8BBrO2 . The InChI Code is 1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,13-14H .

Chemical Reactions Analysis

Boronic acids, including “(3-Bromonaphthalen-2-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Physical And Chemical Properties Analysis

“(3-Bromonaphthalen-2-yl)boronic acid” is a solid at room temperature . It has a predicted density of 1.62±0.1 g/cm3 and a predicted boiling point of 434.4±47.0 °C .

Applications De Recherche Scientifique

Synthesis of Chiral 1,1'-Binaphthalenes

(3-Bromonaphthalen-2-yl)boronic acid is crucial in the synthesis of chiral 1,1'-binaphthalenes through the asymmetric Suzuki-Miyaura reaction. The synthesis is significantly improved by simple purification of naphthylboronic acids before use in coupling reactions. This method provides convenient access to chiral sterically hindered binaphthalene derivatives, which are important in various applications, including the development of new materials and drugs (Genov, Almorín, & Espinet, 2006).

Fluorescent Chemosensors

Boronic acids, including (3-Bromonaphthalen-2-yl)boronic acid, are used in the development of fluorescent chemosensors. These sensors can detect biological substances crucial for disease prevention, diagnosis, and treatment. They interact with cis-1,2- or 1,3-diol to form cyclic structures, which can be used as fluorescent reporters to probe carbohydrates and other bioactive substances (Huang et al., 2012).

Pharmaceutical Agents

Boronic acid compounds, including (3-Bromonaphthalen-2-yl)boronic acid, have shown potential as pharmaceutical agents. They are used in the development of potent enzyme inhibitors, cancer therapy agents, and antibody mimics that recognize biologically important saccharides. This diverse range of applications is due to the unique structural features of boronic acids (Yang, Gao, & Wang, 2003).

Biomedical Applications of Boronic Acid Polymers

Boronic acid-containing polymers, potentially including those derived from (3-Bromonaphthalen-2-yl)boronic acid, are valuable in various biomedical applications. They are used in the treatment of diseases such as HIV, obesity, diabetes, and cancer. These polymers are particularly useful due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids are integral in the development of sensors for diverse applications. These compounds interact with diols and Lewis bases, leading to their utility in various sensing applications, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Mécanisme D'action

Target of Action

The primary target of (3-Bromonaphthalen-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

Mode of Action

(3-Bromonaphthalen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The (3-Bromonaphthalen-2-yl)boronic acid plays a crucial role in the transmetalation step, where it transfers its boronic acid group to the palladium catalyst .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The result of the action of (3-Bromonaphthalen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (3-Bromonaphthalen-2-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . .

Safety and Hazards

This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Boronic acids, including “(3-Bromonaphthalen-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could include further exploration of boronic acids in these areas, as well as the development of new boronic acid-based compounds for various applications .

Propriétés

IUPAC Name |

(3-bromonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCZWDLMIBKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromonaphthalen-2-yl)boronic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2740050.png)

![(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2740051.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2740052.png)

![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)

![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)